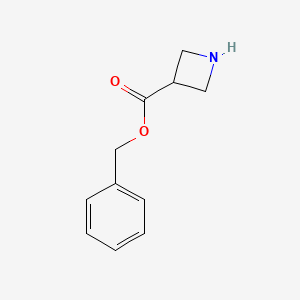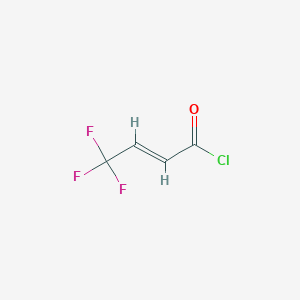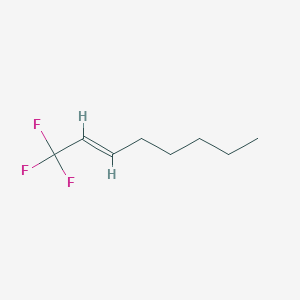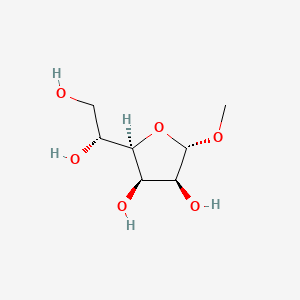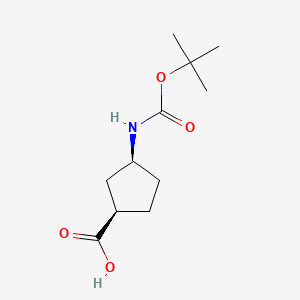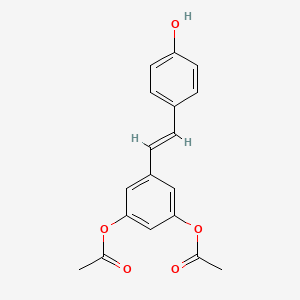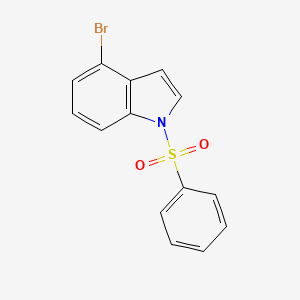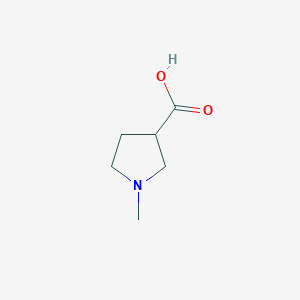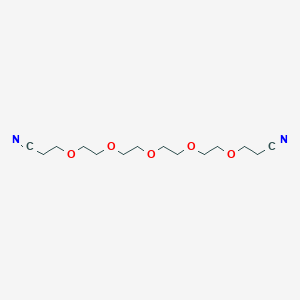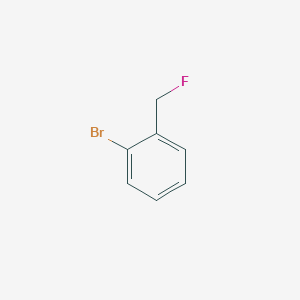
2-Bromobenzyl fluoride
Overview
Description
2-Bromobenzyl fluoride is an organic compound with the molecular formula C7H6BrF It consists of a benzene ring substituted with a bromomethyl group and a fluorine atom
Mechanism of Action
Target of Action
The primary target of 2-Bromobenzyl fluoride is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .
Mode of Action
This compound interacts with its targets through two main mechanisms: free radical bromination and nucleophilic substitution . In free radical bromination, a hydrogen atom at the benzylic position is replaced by a bromine atom, forming a brominated compound . In nucleophilic substitution, a nucleophile replaces the bromine atom at the benzylic position .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of various organic compounds . The bromination and substitution reactions catalyzed by this compound can lead to the formation of a wide range of brominated and substituted aromatic compounds . These compounds can serve as intermediates in various biochemical pathways, contributing to the synthesis of complex organic molecules.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the chemical structure of target molecules . By introducing bromine atoms or facilitating the substitution of other groups at the benzylic position, this compound can significantly alter the properties of the target molecules, potentially affecting their reactivity, stability, and interactions with other molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of this compound and its targets, potentially influencing the rate and outcome of the reactions . Additionally, the presence of other reactive species in the environment can also impact the reactions catalyzed by this compound.
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 2-Bromobenzyl fluoride are not well-studied. Fluoride ions have been shown to have varying effects on cells depending on cell type and concentration . It’s plausible that this compound could have similar effects, but this would need to be confirmed through experimental studies.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It’s known that brominated compounds can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions could potentially influence the activity of biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
. High doses of fluoride have been associated with toxic or adverse effects.
Metabolic Pathways
. These interactions could potentially influence metabolic flux or metabolite levels.
Transport and Distribution
. This suggests that this compound could potentially be transported and distributed in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobenzyl fluoride can be synthesized through several methods. One common approach involves the bromination of benzyl fluoride. The reaction typically employs bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and are carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert this compound to benzyl fluoride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include substituted benzyl fluorides.
Oxidation: Products include benzaldehyde derivatives.
Reduction: Products include benzyl fluoride.
Scientific Research Applications
2-Bromobenzyl fluoride has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is utilized in the development of novel materials with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Benzyl Fluoride: Lacks the bromine substituent, making it less reactive in nucleophilic substitution reactions.
2-Bromobenzyl Bromide: Contains two bromine atoms, making it more reactive but less stable than 2-Bromobenzyl fluoride.
2-Fluorobenzyl Bromide: Contains a fluorine and a bromine atom but in different positions, affecting its reactivity and applications.
Uniqueness: this compound’s unique combination of bromine and fluorine atoms provides a balance of reactivity and stability, making it particularly useful in selective organic transformations and as a precursor in pharmaceutical synthesis.
Properties
IUPAC Name |
1-bromo-2-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIXPTNTJSUTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-47-9 | |
| Record name | 1-bromo-2-(fluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


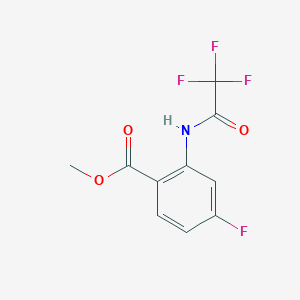
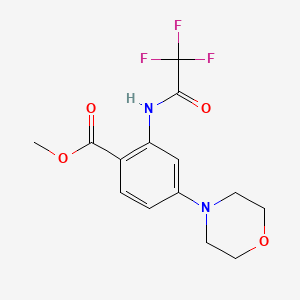
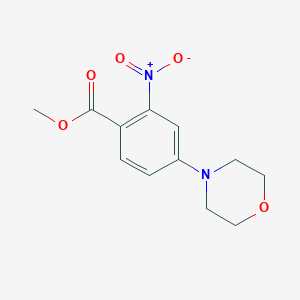
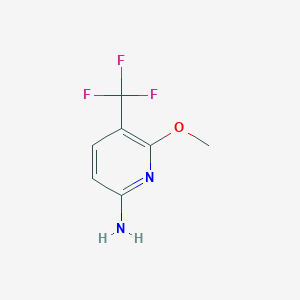
![5-Amino-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B3041899.png)
